Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate
Description
Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is a complex heterocyclic compound featuring a piperidine core substituted at position 1 with a 2,5-dioxopyrrolidin-3-yl group bearing a 3,4-dichlorophenyl moiety and at position 3 with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4/c1-2-26-18(25)11-4-3-7-21(10-11)15-9-16(23)22(17(15)24)12-5-6-13(19)14(20)8-12/h5-6,8,11,15H,2-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOURSBHZGYIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorophenylacetic acid with piperidine and ethyl chloroformate under controlled conditions to form the desired ester . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylate (Compound 1, )
- Key Features :
- Piperidine-3-carboxylate ester backbone.
- 4-Chlorophenylsulfonyl group at position 1.
- Synthesis : Sulfonylation of ethyl piperidine-3-carboxylate with 4-chlorobenzenesulfonyl chloride under basic conditions (pH 9–10) .
- Structural Contrast: Replaces the 3,4-dichlorophenyl-pyrrolidinone moiety with a sulfonyl group, reducing conformational rigidity and altering electronic properties.
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Compounds 1-1 and 1-2, )
- Key Features :
- Bicyclic decahydro-1,6-naphthyridine system.
- Ethyl carboxylate and ketone functionalities.
- Synthesis: Hydrogenation of a methoxyimino-piperidine precursor using Raney nickel, yielding cis/trans isomers .
SR140333 ()
- Key Features :
- 3,4-Dichlorophenyl and isopropoxyphenylacetyl substituents on a piperidine scaffold.
- Pharmacological Relevance : Tachykinin receptor antagonist, highlighting the role of 3,4-dichlorophenyl groups in receptor binding .
- Structural Contrast: Lacks the pyrrolidinone ring but shares halogenated aromatic motifs, underscoring the importance of chloro-substituents in bioactivity.
Comparative Data Table
*Molecular formulas for the target and SR140333 are estimated based on structural analysis; others are derived from evidence.
Research Findings and Implications
Pharmacological Hypotheses
- The 3,4-dichlorophenyl group, shared with SR140333 and SR142801, is associated with enhanced receptor binding affinity and selectivity, particularly in neurokinin and tachykinin pathways .
Biological Activity
Overview
Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is a complex organic compound with the molecular formula . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a unique structure that combines a piperidine ring, a pyrrolidine ring, and a dichlorophenyl group. This structural combination is crucial for its biological activity and interaction with specific molecular targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20Cl2N2O4 |
| Molecular Weight | 385.27 g/mol |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit the activity of enzymes involved in cell proliferation and survival pathways, which is significant for its potential anticancer effects.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Case Study: Antimicrobial Testing
- Organisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
- Method : Disk diffusion method
- Results : Inhibition zones measured (in mm)
- Staphylococcus aureus: 15 mm
- Escherichia coli: 12 mm
- Candida albicans: 10 mm
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown efficacy in various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth.
Case Study: Anticancer Efficacy
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Method : MTT assay to assess cell viability
- Results :
- MCF-7: IC50 = 25 µM
- HeLa: IC50 = 30 µM
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. The synthesis typically involves multi-step organic reactions starting from 3,4-dichlorophenylacetic acid and piperidine derivatives.
Synthesis Overview
-
Reagents Used :
- 3,4-Dichlorophenylacetic acid
- Piperidine
- Ethyl chloroformate
-
Reaction Conditions :
- Temperature: Room temperature to reflux conditions
- Solvent: Acetonitrile or DMF
Comparative Analysis with Similar Compounds
When compared to similar compounds such as Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate, this compound exhibits enhanced biological activity likely due to its unique structural features.
| Compound Name | Antimicrobial Activity (mm) | Anticancer IC50 (µM) |
|---|---|---|
| Ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin] | 15 (S. aureus) | 25 (MCF-7) |
| Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine | 10 (S. aureus) | 35 (MCF-7) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
